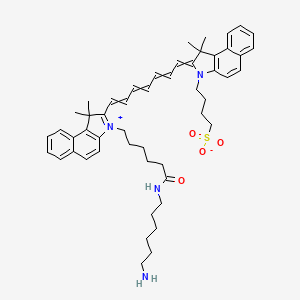

ICG-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C51H64N4O4S |

|---|---|

Poids moléculaire |

829.1 g/mol |

Nom IUPAC |

4-[2-[7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59) |

Clé InChI |

WKCQFHIAPMFCGN-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of ICG-Amine

For researchers, scientists, and professionals in drug development, the functionalization of indocyanine green (ICG) is a critical step in creating targeted near-infrared (NIR) imaging agents and therapeutic conjugates. This guide provides a detailed protocol for the synthesis of ICG-amine from a commercially available precursor, ICG-carboxylic acid, through a robust amide bond formation reaction. The protocol also covers the purification and characterization of the final product.

Core Concepts: From Carboxyl to Amine

The synthesis of this compound from ICG-carboxylic acid is primarily achieved through a carbodiimide-mediated coupling reaction. This common and effective method activates the carboxylic acid group, making it susceptible to nucleophilic attack by a primary amine. To enhance efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) is often used to form a more stable amine-reactive intermediate.

The overall reaction scheme involves two main steps:

-

Activation of ICG-Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of ICG to form a highly reactive O-acylisourea intermediate.

-

Amine Coupling: This intermediate can directly react with a primary amine. However, to improve yield and stability, NHS is added to convert the O-acylisourea into a semi-stable NHS ester. This ester then readily reacts with the primary amine of a diamine linker (e.g., ethylenediamine) to form a stable amide bond, yielding this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| ICG-Carboxylic Acid | ≥95% | Various |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |

| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |

| Ethylenediamine | ≥99% | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| 0.1 M MES Buffer (pH 6.0) | Molecular Biology Grade | Boston BioProducts |

| 0.1 M Sodium Bicarbonate Buffer (pH 8.3) | Molecular Biology Grade | Boston BioProducts |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |

| Sephadex G-25 or equivalent | --- | Cytiva |

Synthesis of this compound

This protocol is based on standard EDC/NHS coupling chemistry, adapted for small molecule synthesis in an organic solvent. An excess of a diamine is used to favor the mono-substitution on the linker.

-

Preparation of Reactants:

-

Dissolve ICG-carboxylic acid in anhydrous DMF to a final concentration of 10 mg/mL.

-

Prepare a 100 mg/mL solution of EDC in 0.1 M MES buffer (pH 6.0).

-

Prepare a 100 mg/mL solution of NHS in 0.1 M MES buffer (pH 6.0).

-

Prepare a 1 M solution of ethylenediamine in anhydrous DMF.

-

-

Activation of ICG-Carboxylic Acid:

-

In a light-protected reaction vessel, add the ICG-carboxylic acid solution.

-

To this solution, add 1.5 molar equivalents of the EDC solution and 2.0 molar equivalents of the NHS solution.

-

Allow the activation reaction to proceed for 1 hour at room temperature with gentle stirring. The solution should be protected from light to prevent photobleaching of the ICG.

-

-

Amine Coupling Reaction:

-

Add 10 molar equivalents of the ethylenediamine solution to the activated ICG-NHS ester solution. The large excess of the diamine minimizes the formation of ICG-dimers.

-

Adjust the pH of the reaction mixture to approximately 8.3 by adding 0.1 M sodium bicarbonate buffer.

-

Let the reaction proceed for at least 4 hours at room temperature, or overnight at 4°C, with continuous stirring and protection from light.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted NHS esters, 20-50 mM of Tris or glycine buffer can be added and stirred for 15-30 minutes.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, coupling reagents, and byproducts. A two-step purification process involving precipitation followed by chromatography is recommended.

-

Precipitation:

-

Transfer the reaction mixture to a larger centrifuge tube.

-

Add 5-10 volumes of cold diethyl ether to precipitate the this compound.

-

Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully decant the supernatant.

-

Wash the pellet with cold diethyl ether two more times to remove residual DMF and unreacted reagents.

-

Dry the resulting dark green solid under vacuum.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the dried crude product in a minimal amount of the HPLC mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA).

-

Purify the this compound using a reverse-phase C18 column.

-

A typical gradient could be from 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

-

Monitor the elution at the absorbance maximum of ICG (around 780 nm).

-

Collect the fractions corresponding to the main product peak.

-

Lyophilize the collected fractions to obtain the purified this compound as a dark green powder.

-

Characterization of this compound

The purified product should be characterized to confirm its identity and purity.

| Characterization Method | Expected Outcome |

| Mass Spectrometry (MS) | The observed mass should correspond to the calculated molecular weight of this compound.[1] |

| UV-Vis Spectroscopy | The absorbance spectrum in a suitable solvent (e.g., DMSO or water) should show the characteristic peak of ICG around 780-790 nm.[1] |

| Fluorescence Spectroscopy | The emission spectrum, when excited at ~780 nm, should show a maximum around 810-820 nm.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to confirm the presence of the amine linker and the overall structure. |

| HPLC Analysis | An analytical HPLC run of the purified product should show a single major peak, indicating high purity. |

Data Presentation

Table 1: Physicochemical Properties of ICG Derivatives

| Compound | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Solubility |

| ICG | 774.96 | ~780 | ~810 | ~200,000 | Water, DMSO |

| ICG-Carboxylic Acid | ~873.08 | ~785 | ~812 | Not widely reported | DMSO, DMF |

| This compound | ~915.18 | ~788 | ~815 | ~230,000 | Water, DMSO, DMF |

Note: Exact spectral properties can vary depending on the solvent and conjugation state.[1]

Visualizations

References

Photophysical properties of ICG-amine in aqueous solution

An In-depth Technical Guide to the Photophysical Properties of ICG-Amine in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Indocyanine Green-Amine (this compound) in aqueous solutions. This compound, a derivative of the clinically approved near-infrared (NIR) dye Indocyanine Green (ICG), incorporates a primary amine group that enhances water solubility and provides a reactive handle for bioconjugation. Understanding its behavior in aqueous environments is critical for its application in biomedical imaging, diagnostics, and targeted therapies.

Core Photophysical Properties and Challenges

This compound operates in the NIR-I window (700-900 nm), a region where biological tissues have minimal light absorption and autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1] However, like its parent compound, this compound's performance in aqueous solutions is significantly affected by several factors:

-

Aggregation: In polar solvents like water or phosphate-buffered saline (PBS), ICG and its derivatives are highly prone to self-aggregation. This process typically forms non-fluorescent or weakly fluorescent H-aggregates, which leads to a blue-shift in the absorption spectrum and significant quenching of the fluorescence signal.[2][3] At low micromolar concentrations, ICG exists as a monomer, but aggregation can begin at concentrations as low as 10 µM.[2]

-

Aqueous Instability: ICG derivatives can degrade in aqueous solutions, a process accelerated by light exposure (photobleaching).[1][4] This instability necessitates the use of freshly prepared solutions for reproducible results.

-

Protein Binding: Upon entering a biological milieu, this compound readily binds to plasma proteins, particularly albumin. This interaction can disaggregate the dye, leading to a significant enhancement in fluorescence intensity and a red-shift in its absorption and emission spectra.[5]

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical parameters for this compound and its parent compound, ICG, in aqueous solutions. It is important to note that specific values for this compound are not widely published and can vary between commercial suppliers.

| Parameter | Symbol | Value | Solvent / Conditions | Notes |

| Absorption Maximum | λabs, max | ~780 - 788 nm | PBS / Water | This represents the monomeric form. H-aggregates show a blue-shifted peak around 700 nm.[2][6] |

| Molar Extinction Coefficient | ε | 147,000 M⁻¹cm⁻¹ | PBS | Value for a commercial NH₂-Reactive ICG.[7] |

| 230,000 M⁻¹cm⁻¹ | Not Specified | Value from a different commercial supplier for this compound; solvent not specified.[6] | ||

| Emission Maximum | λem, max | ~805 - 815 nm | PBS / Water | The exact peak can be influenced by concentration and aggregation state.[6][7] |

| Fluorescence Quantum Yield | ΦF | 2.7 - 2.9% | Water / PBS | This value is for the parent compound, ICG.[2][8][9] Data for this compound is not readily available but is expected to be in a similar low range in aqueous buffers without stabilizing agents. |

| Fluorescence Lifetime | τ | ~0.1-0.3 ns | Aqueous Buffer | For parent ICG; highly dependent on aggregation state and environment. |

Experimental Protocols

Accurate characterization of this compound requires standardized protocols that account for its instability and tendency to aggregate. All procedures should be performed with minimal exposure to ambient light.

General Sample Preparation

-

Solvent: Use high-purity, deionized water or a buffered solution such as Phosphate-Buffered Saline (PBS), pH 7.4.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in anhydrous dimethyl sulfoxide (DMSO), where it is more stable and less prone to aggregation. Store at -20°C, protected from light and moisture.

-

Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock. The final DMSO concentration should be kept minimal (<1%) to avoid influencing the aqueous properties. Use solutions immediately after preparation.

Absorbance Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λabs, max) and the molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.

-

Procedure:

-

Prepare a series of this compound dilutions in the aqueous solvent of choice (e.g., PBS) with concentrations ranging from approximately 0.5 µM to 10 µM.

-

Use matched quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectrum for each dilution over a range of 500-900 nm.

-

Identify λabs, max from the peak of the monomer band (~780 nm).

-

Plot absorbance at λabs, max versus concentration. The slope of the linear portion of this plot (typically at concentrations < 5 µM to avoid aggregation effects) is the molar extinction coefficient (ε) according to the Beer-Lambert Law (A = εcl).

-

Fluorescence Spectroscopy

-

Objective: To determine the maximum emission wavelength (λem, max).

-

Instrumentation: A spectrofluorometer with NIR detection capabilities.

-

Procedure:

-

Prepare a dilute solution of this compound in the aqueous solvent. The absorbance at the excitation wavelength should be kept below 0.05 to prevent inner filter effects.

-

Set the excitation wavelength (e.g., 750 nm).

-

Scan the emission spectrum over a range of 770-950 nm.

-

The peak of the resulting spectrum is the maximum emission wavelength (λem, max).

-

Relative Fluorescence Quantum Yield (ΦF) Determination

-

Objective: To measure the fluorescence quantum yield of this compound relative to a known standard.

-

Standard: A well-characterized NIR dye with a known quantum yield in a specific solvent (e.g., ICG in DMSO, ΦF ≈ 0.13, or IR-26 in dichloroethane, ΦF = 0.05%).

-

Procedure:

-

Prepare a series of dilutions for both the this compound sample and the standard in their respective solvents. The absorbance of all solutions at the excitation wavelength must be below 0.05.

-

Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 750 nm).

-

Record the corrected fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦX = ΦS * (AS / AX) * (FX / FS) * (ηX² / ηS²) Where:

-

Φ is the quantum yield.

-

A is the absorbance at the excitation wavelength.

-

F is the integrated area under the emission spectrum.

-

η is the refractive index of the solvent.

-

Subscripts X and S refer to the unknown sample and the standard, respectively.

-

-

Photostability Assessment

-

Objective: To quantify the rate of photobleaching of this compound.

-

Instrumentation: A spectrofluorometer or a fluorescence microscope with a stable, high-intensity light source (e.g., laser or xenon lamp).

-

Procedure:

-

Prepare a solution of this compound (e.g., 1 µM in PBS) in a quartz cuvette.

-

Place the sample in the instrument and continuously illuminate it at its absorption maximum (e.g., ~780 nm) with a fixed light power.

-

Record the fluorescence intensity at the emission maximum (e.g., ~810 nm) at regular time intervals.

-

Plot the normalized fluorescence intensity as a function of illumination time. The rate of decay indicates the photostability. This can be compared against other dyes under identical conditions.[7]

-

Visualizations: Workflows and Photophysical Processes

The following diagrams illustrate key experimental workflows and concepts relevant to the characterization of this compound.

Caption: Experimental workflow for photophysical characterization.

Caption: Jablonski diagram of this compound's energy transitions.

Caption: Effect of aggregation on this compound photophysics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence imaging analysis of distribution of indocyanine green in molecular and nanoform in tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to ICG-Amine for Researchers and Drug Development Professionals

Indocyanine green (ICG)-amine is a near-infrared (NIR) fluorescent probe that has garnered significant attention in biomedical research and drug development. As a derivative of the clinically-approved dye, Indocyanine Green, ICG-amine offers the unique advantage of a primary amine group, enabling its covalent conjugation to a wide array of molecules, such as proteins, antibodies, and nanoparticles. This guide provides a comprehensive overview of this compound's chemical properties, bioconjugation methods, and applications.

Core Properties of this compound

This compound retains the excellent near-infrared fluorescent properties of its parent compound, ICG. Its absorption and emission maxima fall within the NIR window (700-900 nm), a region where biological tissues exhibit minimal light absorption and autofluorescence, thus allowing for deep tissue imaging with high signal-to-noise ratios.[1] The introduction of an amine functional group enhances its utility as a molecular probe by providing a reactive handle for covalent attachment to various biomolecules.[2]

Chemical Structure and Molecular Weight

This compound is a tricarbocyanine dye. Its chemical structure is characterized by two polycyclic indole rings linked by a polymethine chain, with a primary amine group available for conjugation reactions.

Chemical Structure of Indocyanine Green (ICG) - Parent Compound

Caption: The chemical structure of the parent Indocyanine Green (ICG) molecule. This compound is a derivative of this structure, featuring an additional primary amine (-NH2) functional group.

The molecular formula for a common this compound derivative is C₅₁H₆₄N₄O₄S, and its corresponding molecular weight is approximately 829.14 g/mol .[3][4]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₅₁H₆₄N₄O₄S | [3] |

| Molecular Weight | ~829.14 g/mol | [3][4] |

| Appearance | Green to dark green solid/powder | [3] |

| Excitation Wavelength (λex) | ~788 nm | [4] |

| Emission Wavelength (λem) | ~815 nm | [4] |

| Molar Extinction Coefficient (ε) | ~230,000 L⋅mol⁻¹·cm⁻¹ | [4] |

| Solubility | Soluble in DMSO, methanol, chloroform, DMF; slightly soluble in water | [4] |

Experimental Protocols

A primary application of this compound is its conjugation to biomolecules containing carboxyl groups, such as proteins and antibodies. This is typically achieved through a carbodiimide-mediated coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol for Conjugating this compound to a Carboxyl-Containing Protein using EDC/Sulfo-NHS

This two-step protocol is designed to minimize protein-protein crosslinking by first activating the carboxyl groups on the target protein and then introducing the amine-containing ICG.

Materials:

-

Target protein with available carboxyl groups

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the carboxyl-containing protein in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer.

-

Add EDC and Sulfo-NHS to the protein solution. A common starting molar excess is 10-50 fold for both EDC and Sulfo-NHS relative to the protein concentration.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation with this compound:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the Coupling Buffer.

-

Add the this compound solution to the activated protein solution. A 10-20 fold molar excess of this compound over the protein is a typical starting point.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the amine reaction.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visibly colored.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~788 nm (for this compound).

-

Experimental and Logical Workflows

Visualizing the experimental process can aid in understanding and execution. The following diagrams, generated using the DOT language, illustrate the key workflows for bioconjugation and in vivo imaging with this compound.

References

A Technical Guide to ICG-Amine Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Indocyanine Green-amine (ICG-amine) in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound for bioconjugation, imaging, and other advanced applications.

Core Concepts in this compound Solubility

Indocyanine Green (ICG) is a fluorescent dye with approval for medical diagnostics. Its amine-functionalized derivative, this compound, offers a reactive primary amine group that enables covalent conjugation to molecules containing carboxylic acids, aldehydes, or other carbonyl groups. The solubility of this compound is a critical parameter for its effective use in these applications, dictating the choice of solvent for stock solutions, reaction buffers, and final formulations.

This compound is generally characterized as being soluble in a range of polar aprotic and protic organic solvents. Its solubility profile is a key consideration for experimental design, particularly in bioconjugation reactions where maintaining the stability and activity of both the dye and the target molecule is paramount.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its parent compound, Indocyanine Green (ICG), in various organic solvents. It is important to note that quantitative data for this compound is limited in publicly available literature, and the provided values should be considered as a starting point for experimental planning.

| Compound | Solvent | Solubility | Remarks |

| This compound | Dimethyl Sulfoxide (DMSO) | 24 mg/mL[1] | Sonication is recommended to aid dissolution.[1] |

| Water | 4 mg/mL[1] | Sonication is recommended to aid dissolution.[1] | |

| Methanol | Freely soluble[2] | No quantitative data available. | |

| Chloroform | Freely soluble[2] | No quantitative data available. | |

| Dimethylformamide (DMF) | Freely soluble[2] | No quantitative data available. | |

| Mixed Solvents | ≥ 1.25 mg/mL[3] | In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a clear solution is formed.[3] | |

| ICG | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[4][5] | - |

| Dimethylformamide (DMF) | ~10 mg/mL[4][5] | - | |

| Ethanol | ~1 mg/mL[4][5] | - | |

| Methanol | Soluble[6][7] | Practically insoluble in most other organic solvents.[6][7] | |

| Water | Soluble[6][7] | - |

Experimental Protocols

Preparation of this compound Stock Solution for In Vivo Studies

This protocol describes the preparation of a clear, injectable solution of this compound using a mixed solvent system. This method is particularly useful for in vivo experiments where aqueous compatibility is required.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% sodium chloride in water)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Based on the desired final concentration, dissolve the appropriate amount of this compound in DMSO. For example, to achieve a final working solution of 1.25 mg/mL, an initial stock solution of 12.5 mg/mL in DMSO can be prepared.[3]

-

Sequentially add co-solvents. For a 1 mL final working solution, begin with 100 µL of the 12.5 mg/mL this compound in DMSO stock solution.[3]

-

Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until a homogenous solution is achieved.[3]

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.[3]

-

Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[3]

-

If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

-

It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[3]

General Protocol for Protein Labeling with this compound

This protocol outlines a general workflow for the bioconjugation of this compound to a protein. The primary amine on this compound reacts with activated carboxyl groups on the protein to form a stable amide bond.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Target protein (e.g., antibody) in a suitable buffer (e.g., 1X PBS, pH 7.2-7.4)

-

Reaction buffer (e.g., 1 M sodium carbonate or 1 M phosphate buffer, pH ~9.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the protein solution. If the protein is in a buffer containing free amines (e.g., Tris or glycine), it must be dialyzed against 1X PBS (pH 7.2-7.4). Adjust the pH of the protein solution to 8.5 ± 0.5 with the reaction buffer.

-

Prepare the this compound stock solution. Dissolve the this compound in anhydrous DMSO to make a 10-20 mM stock solution. This should be done immediately before use.[8]

-

Perform the conjugation reaction. Add the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of a 10:1 molar ratio is often recommended.[8]

-

Allow the reaction to proceed at room temperature for 30-60 minutes with continuous stirring or rotation.[8]

-

Purify the conjugate. Remove the unreacted this compound from the protein conjugate using a size-exclusion chromatography column, such as Sephadex G-25.[8]

Visualizations

Experimental Workflow for this compound Bioconjugation

The following diagram illustrates the general workflow for labeling a target protein with this compound.

Caption: Workflow for protein conjugation with this compound.

This guide provides foundational knowledge on the solubility of this compound, offering both qualitative and quantitative insights, alongside practical experimental protocols. For novel applications or solvent systems, it is always recommended to perform empirical solubility tests to determine the optimal conditions for your specific research needs.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. omichem.com [omichem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. What kind of solvents are used for dissolving indocyanine green (ICG)? | AAT Bioquest [aatbio.com]

- 6. macsenlab.com [macsenlab.com]

- 7. Indocyanine Green | C43H47N2NaO6S2 | CID 5282412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to the Photophysical Properties of ICG-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core photophysical properties of Indocyanine Green (ICG) and its amine-functionalized derivative, ICG-amine. While specific, peer-reviewed data for the quantum yield and fluorescence lifetime of this compound are not extensively published, its photophysical behavior is governed by the same indocyanine chromophore as its parent compound, ICG. Therefore, the well-characterized properties of ICG serve as a critical and highly relevant benchmark.

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various medical diagnostic applications.[1] this compound is a derivative that incorporates a primary amine group, enabling its covalent conjugation to molecules containing carboxylic acids or other amine-reactive functional groups, such as antibodies and other proteins for targeted imaging applications.[2] It exhibits strong absorption and emission in the NIR window (700-900 nm), a region where biological tissue has minimal absorbance and autofluorescence, allowing for deep tissue imaging.

Photophysical Data: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) of indocyanine dyes are highly sensitive to the local environment, including solvent polarity, viscosity, and binding to macromolecules.

Quantum Yield (Φ)

The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. For ICG, this value varies significantly with the solvent. In aqueous solutions, ICG tends to aggregate, which leads to a significant quenching of fluorescence and a very low quantum yield.[3] In organic solvents like DMSO and ethanol, or when bound to proteins like serum albumin, aggregation is reduced, and the quantum yield increases substantially.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is also highly dependent on the dye's environment. The lifetime of ICG is typically in the sub-nanosecond range.[4] This value can change upon conjugation or binding to biological targets, making lifetime a valuable contrast mechanism in fluorescence imaging.[5][6]

The following table summarizes the reported photophysical properties for the parent compound, Indocyanine Green (ICG). These values are considered a close proxy for this compound.

| Parameter | Value | Solvent / Conditions | Source(s) |

| Quantum Yield (Φ) | ~0.025 (2.5%) | Water | [3] |

| ~0.22 (22%) | Ethanol (EtOH) | [7] | |

| ~0.42 (42%) | Dimethyl sulfoxide (DMSO) | [7] | |

| 0.14 | Not Specified | ||

| Fluorescence Lifetime (τ) | ~0.16 ns | Water | [3][7] |

| ~0.55 ns | Ethanol (EtOH) | [7] | |

| ~0.80 ns | Dimethyl sulfoxide (DMSO) | [7] | |

| ~0.4 ns | In-vitro (unbound) | [4] | |

| ~0.68 ns | In-vivo (bound to albumin) | [4] |

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires standardized experimental procedures. The following sections detail the methodologies for these key measurements.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The comparative method is most commonly used to determine the relative fluorescence quantum yield of a sample (x) by comparing it to a standard (s) with a known quantum yield.[8][9]

1. Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Corrected Fluorescence Spectrometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Sample of interest (this compound)

-

Quantum yield standard with similar absorption/emission profile (e.g., ICG in DMSO, Φ = 0.13)[10]

-

High-purity solvent (e.g., DMSO, Ethanol)

2. Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the desired solvent.

-

Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the chosen excitation wavelength (e.g., 750 nm).

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the fluorescence spectrometer to the value used in the absorbance measurements.

-

For each dilution, record the fluorescence emission spectrum, ensuring the entire emission peak is captured.

-

Maintain identical spectrometer settings (e.g., excitation/emission slit widths) for all measurements of the sample and standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each recorded spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

Determine the slope (Gradient, Grad) of the resulting straight line for both the sample (Gradx) and the standard (Grads).

-

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φx):

**Φx = Φs * ( Gradx / Grads ) * ( nx² / ns² )

Where:

-

Φs is the known quantum yield of the standard.

-

Gradx and Grads are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

-

nx and ns are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

Protocol 2: Fluorescence Lifetime Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[11][12] It measures the time delay between the excitation laser pulse and the arrival of the first emitted photon.

1. Materials and Equipment:

-

Pulsed laser source with a high repetition rate (e.g., picosecond diode laser) at an appropriate excitation wavelength (e.g., 750 nm).

-

High-speed, single-photon sensitive detector (e.g., photomultiplier tube, PMT, or single-photon avalanche diode, SPAD).

-

TCSPC electronics module (includes constant fraction discriminator (CFD), time-to-amplitude converter (TAC), and multichannel analyzer (MCA)).

-

Sample holder and optics (filters to block scattered excitation light).

-

Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer).

2. Procedure:

-

System Calibration (IRF Measurement):

-

Place the scattering solution in the sample holder.

-

Set the excitation and emission wavelengths to be the same.

-

Acquire data to record the temporal profile of the excitation pulse as detected by the system. This is the Instrument Response Function (IRF), which represents the time resolution limit of the setup.[12]

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound sample solution.

-

Place an appropriate long-pass filter before the detector to ensure only fluorescence photons are detected.

-

The laser excites the sample with a train of short pulses. For each pulse, there is a low probability that a single fluorescence photon is emitted and detected.

-

The TCSPC electronics start a timer with the laser pulse (START signal) and stop it upon photon arrival at the detector (STOP signal).[12]

-

-

Data Acquisition:

-

This process is repeated thousands or millions of times. The TCSPC module builds a histogram of the arrival times of the photons.

-

This histogram represents the fluorescence decay curve of the sample, showing the probability of photon emission over time after excitation.

-

-

Data Analysis:

-

The acquired fluorescence decay curve is a convolution of the true sample decay and the system's IRF.

-

Use deconvolution software to fit the experimental decay data to a mathematical model (typically a sum of exponential functions).

-

The fitting process extracts the fluorescence lifetime(s) (τ) and their relative amplitudes. For a simple single-exponential decay, the intensity I(t) follows the form: I(t) = A * exp(-t/τ).

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omichem.com [omichem.com]

- 3. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence lifetime of injected indocyanine green as a universal marker of solid tumours in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent Labeling Reagent ICG-Sulfo-OSu Dojindo [dojindo.com]

- 11. ICG-Sulfo-OSu | AAT Bioquest [aatbio.com]

- 12. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]

ICG-amine stability under physiological conditions

An In-depth Technical Guide to the Stability of ICG-Amine Under Physiological Conditions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various medical diagnostic applications, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2] Its strong absorption and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence from biological tissues.[2][3]

To expand its utility in targeted imaging and therapy, ICG is often chemically modified to include reactive functional groups. This compound and its activated ester derivatives, such as ICG-N-hydroxysuccinimide (NHS) esters, are designed to covalently bond with biomolecules like antibodies, peptides, and other proteins.[1] These amine-reactive forms allow for the creation of specific bioconjugates for targeted drug delivery, intraoperative imaging, and phototherapy.[4]

However, the clinical and research applications of ICG derivatives are often hampered by the inherent instability of the cyanine core structure, particularly in aqueous and physiological environments.[2][5][6] Understanding the factors that govern the stability of this compound and its conjugates is critical for the development of robust and reliable diagnostic and therapeutic agents. This guide provides a comprehensive overview of , summarizing key quantitative data, detailing experimental protocols for stability assessment, and visualizing the underlying chemical and experimental processes.

Core Factors Influencing this compound Stability

The stability of ICG and its amine derivatives is not intrinsic but is heavily influenced by a range of physicochemical factors. Careful control of these parameters is essential for reproducible results and optimal performance of ICG bioconjugates.

-

pH: The pH of the medium is a critical determinant of ICG stability. The dye rapidly decomposes in acidic conditions (pH < 5.0) and highly alkaline environments (pH > 11.0).[7] It remains relatively stable within a pH range of 8.0 to 10.0 for up to 48 hours.[7] For bioconjugation reactions involving amine-reactive ICG-NHS esters, a slightly alkaline pH of 8.0-9.0 is optimal to ensure the primary amine groups on target proteins are deprotonated and available for reaction, while minimizing the competing hydrolysis of the NHS ester.[1][8]

-

Solvent and Medium: ICG's stability varies significantly across different solvents.

-

Aqueous Solutions: ICG is notoriously unstable in aqueous solutions, where it is prone to aggregation and degradation.[2][5] This degradation is accelerated by light and heat.[9] Stock solutions reconstituted in water should be used very shortly after preparation.[5][6]

-

Organic Solvents: It is considerably more stable in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[10] For this reason, stock solutions of amine-reactive ICG are typically prepared in anhydrous DMSO.[1]

-

Biological Media: In physiological media, ICG binds tightly to plasma proteins, particularly albumin.[1][11] This protein binding confers significant stability, protecting the dye from rapid degradation and clearance.[10] However, the stability in whole blood or serum can still be limited. For instance, ICG was found to be unstable for even one week in human serum stored at -20°C, with improved but still declining stability at -70°C after four weeks.[12] In whole blood at 37°C, ICG is stable for approximately 5 hours.[13][14]

-

-

Temperature: Higher temperatures accelerate the rate of ICG degradation.[9][15] Freely dissolved ICG is more vulnerable to thermal degradation than encapsulated or protein-bound forms.[15] For long-term storage, ICG dyes and their conjugates should be kept at -15°C or lower, protected from light and moisture.[1] Reconstituted DMSO stock solutions can be stored at <-15°C for less than two weeks.[1]

-

Light Exposure (Photostability): As a photosensitive dye, ICG is susceptible to photobleaching or photodegradation upon exposure to light, particularly under continuous laser irradiation.[9][16] This process involves the chemical alteration of the dye's chromophore, leading to a loss of fluorescence. The photostability can be enhanced by binding ICG to nanoparticles or localizing it near metallic surfaces like gold colloids.[16][17]

-

Concentration and Aggregation: In aqueous solutions at concentrations above ~400 µg/mL, ICG molecules tend to self-aggregate, forming dimers and higher-order oligomers (J-aggregates).[2][15] This aggregation alters the dye's spectral properties, causing a shift in the absorption peak and often leading to fluorescence quenching.[2] Aggregation can also promote degradation through photochemical reactions.[6]

Degradation Pathways of Indocyanine Green

The degradation of the ICG molecule in the presence of air and light can proceed through several distinct pathways, leading to the loss of its characteristic NIR absorption and fluorescence.

-

Oxidative Double-Bond Cleavage: The polymethine chain of ICG is susceptible to attack by reactive oxygen species (ROS), particularly singlet oxygen. This can lead to the cleavage of the double bonds within the chain, fragmenting the molecule into smaller, non-fluorescent components containing carbonyl groups.[5][6][18]

-

Chain Truncation: Another degradation route involves the shortening of the heptamethine chain, resulting in the formation of a pentamethine homologue, which has different spectral properties.[5][6]

-

Oxidative Dimerization: ICG molecules, especially when self-aggregated in aqueous solutions, can undergo a photochemical oxidative dimerization reaction. This process yields a non-fluorescent product and is a significant pathway for degradation in stored aqueous stock solutions.[5][6]

Caption: Major degradation pathways of ICG under physiological conditions.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of ICG under various conditions, compiled from multiple studies.

Table 1: Stability of ICG in Various Media and Conditions

| ICG Form | Medium | Concentration | Temperature | Conditions | Stability Metric | Reference |

|---|---|---|---|---|---|---|

| Free ICG | Aqueous Solution | Not specified | Not specified | Light Exposure | Follows first-order degradation kinetics | [9] |

| Free ICG | Water | Not specified | 4°C | Dark | Stable for 3 days (20% fluorescence loss) | [13][14] |

| Free ICG | Water | 50 µg/mL | 40°C | Dark | 42% degradation of monomeric peak after 96h | [15] |

| Free ICG | Human Serum | 0.3 - 6.5 µg/mL | -20°C | Dark | Unstable for 1 week | [12] |

| Free ICG | Human Serum | 0.3 - 6.5 µg/mL | -70°C | Dark | Stable for ~4 weeks, then degradation begins | [12] |

| Free ICG | Whole Blood | Not specified | 37°C | Light Exposure | Stable for 5 hours | [13][14] |

| ICG-Protein Conjugate | PBS with 0.1% BSA, 2 mM Sodium Azide | > 0.5 mg/mL | 4°C | Dark | Stable for 2 months without significant change | [1] |

| ICG DMSO Stock | DMSO | 10-20 mM | < -15°C | Dark, Moisture-free | Stable for up to 2 weeks |[1] |

Table 2: Influence of pH on ICG Stability

| pH Range | Observation | Timeframe | Reference |

|---|---|---|---|

| < 5.0 | Rapid decomposition to a colorless derivative | < 1 hour | [7] |

| 8.0 - 10.0 | Relatively stable | Up to 48 hours | [7] |

| > 11.0 | Rapid decomposition to a colorless derivative | < 1 hour | [7] |

| 8.0 - 9.0 | Optimal range for amine-reactive labeling reactions | Reaction Time |[1] |

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for common experiments related to this compound stability and conjugation.

Protocol: Labeling Proteins with Amine-Reactive ICG-NHS Ester

This protocol describes a general procedure for conjugating an ICG-NHS ester to a protein containing primary amines (e.g., lysine residues).

Caption: Workflow for protein labeling with ICG-NHS ester.

Methodology:

-

Prepare Protein Solution:

-

Dissolve the target protein (e.g., antibody) in an amine-free buffer such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1] Avoid buffers containing primary amines like Tris or glycine.[1][8]

-

Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

-

Adjust the pH of the protein solution to 8.0-9.0 using a reaction buffer like 1 M sodium bicarbonate.[1][8] This is crucial for the reaction with the NHS ester.

-

-

Prepare ICG-NHS Ester Stock Solution:

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the ICG-NHS stock solution to achieve the desired dye-to-protein molar ratio. Ratios of 4:1 to 20:1 are commonly tested to find the optimal degree of labeling.[1]

-

Add the ICG-NHS solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction mixture should be less than 10%.[1]

-

Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[1]

-

-

Purify the Conjugate:

-

Separate the ICG-protein conjugate from unreacted, hydrolyzed dye.

-

The most common method is size-exclusion chromatography using a Sephadex G-25 column or a spin column, eluting with PBS (pH 7.2-7.4).[1] The labeled protein will elute first as a colored fraction.

-

-

Characterize the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance of ICG (~785 nm).[1]

-

Calculate the Degree of Labeling (DOL), i.e., the average number of dye molecules per protein, using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.

-

Protocol: Assessing ICG Stability via UV-Vis Absorbance Spectroscopy

This protocol provides a method to monitor the degradation of ICG over time by measuring changes in its absorbance spectrum.

Methodology:

-

Sample Preparation:

-

Incubation under Test Conditions:

-

Expose the sets of samples to the conditions being tested. For example:

-

Temperature Stability: Incubate samples in the dark at different temperatures (e.g., 4°C, 22°C, 40°C).[15]

-

Photostability: Expose samples to a controlled light source (e.g., broadband lamp or specific laser wavelength) for defined periods.[15][19] Keep a control set in the dark.

-

pH Stability: Prepare samples in buffers of varying pH values.[7]

-

-

-

Spectroscopic Measurement:

-

Data Analysis:

-

Monitor the height of the monomeric ICG absorbance peak (~780-800 nm). A decrease in this peak over time indicates degradation.[2][15]

-

Optionally, monitor for the appearance of new peaks, such as the J-aggregate peak around 894 nm, which can indicate aggregation.[2]

-

Plot the peak absorbance versus time to determine the degradation kinetics. The degradation of ICG in aqueous solution often follows first-order kinetics.[9]

-

Protocol: Assessing ICG Stability via High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise method to quantify the parent ICG molecule and separate it from its degradation products.

Methodology:

-

Sample Preparation and Incubation:

-

Prepare and incubate ICG samples under various physiological conditions as described in Protocol 5.2.

-

-

HPLC System and Method:

-

Use a reverse-phase HPLC system with a suitable column (e.g., C18 or Phenyl column).[12][13]

-

Detection can be done using a UV-Vis detector set to the absorbance maximum of ICG (~780 nm) or a fluorescence detector.[13]

-

The mobile phase typically consists of a gradient of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile).

-

An example method could involve a gradient elution on a reverse-phase phenyl column.[14]

-

-

Analysis:

-

Inject samples onto the HPLC column at various time points.

-

Identify the peak corresponding to the intact ICG molecule based on its retention time (determined by injecting a fresh standard).

-

Degradation products will typically appear as separate, often earlier-eluting, peaks.[13]

-

Quantify the amount of remaining intact ICG by integrating the area of its corresponding peak.

-

Plot the peak area of intact ICG versus time to determine the degradation rate and half-life under the tested conditions.

-

Visualization of Key Processes

This compound Conjugation Chemistry

The fundamental reaction for creating ICG bioconjugates involves the reaction of an amine-reactive ICG derivative, such as an NHS ester, with a primary amine on a biomolecule.

Caption: Reaction scheme for ICG-NHS ester conjugation to a primary amine.

Conclusion

The stability of this compound and its conjugates under physiological conditions is a multi-faceted issue critical to their successful application in research and medicine. Key determinants of stability include pH, temperature, light exposure, and the surrounding molecular environment. While inherently unstable in aqueous solutions, the stability of ICG is significantly enhanced upon conjugation to proteins and through proper formulation and storage. Encapsulation strategies and chemical modifications, such as deuteration, are promising avenues for further improving the shelf-life and in vivo performance of ICG-based agents.[6][20] For professionals in drug development and research, a thorough understanding and control of these stability factors are paramount for generating reliable data and developing effective ICG-based bioconjugates for targeted imaging and therapy.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiochemical studies of indocyanine green (ICG): absorbance/concentration relationship, pH tolerance and assay precision in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indocyanine green: physicochemical factors affecting its fluorescence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of indocyanine green in human serum stored at -20 and -70 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. Enhanced photostability of ICG in close proximity to gold colloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]

- 20. Enhanced photo-stability, thermal-stability and aqueous-stability of indocyanine green in polymeric nanoparticulate systems. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of ICG-Amine

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) and its amine-reactive derivatives, such as ICG-amine, are vital near-infrared (NIR) fluorophores in biomedical research and clinical diagnostics. Their utility in applications ranging from angiography to targeted molecular imaging is dependent on their stability. However, this compound is susceptible to degradation under various conditions, leading to a loss of fluorescence and the formation of potentially interfering byproducts. This guide provides a comprehensive overview of the known degradation pathways, resultant byproducts, and the experimental methodologies used to study these processes.

Major Degradation Pathways of the ICG Core Structure

The degradation of this compound is primarily governed by the instability of its core polymethine chain structure, which it shares with ICG. The primary factors inducing degradation are light, heat, and the aqueous environment itself, which promotes aggregation. The main degradation mechanisms are photo-oxidation, oxidative dimerization, and thermal decomposition.[1][2][3][4][5]

-

Photodegradation (Photo-oxidation): This is the most significant degradation pathway for ICG derivatives in the presence of light and oxygen.[2] Upon excitation with light, typically in the NIR spectrum, the ICG molecule can generate reactive oxygen species (ROS), particularly singlet oxygen, in a self-sensitized process.[2][4] This highly reactive singlet oxygen then attacks the polymethine chain of another ICG molecule, leading to the formation of unstable dioxetane intermediates. These intermediates subsequently decompose into various carbonyl-containing compounds, cleaving the chromophore and destroying its fluorescence.[2]

-

Oxidative Dimerization: In aqueous solutions, ICG molecules tend to aggregate.[6] This self-aggregation can facilitate a photochemical oxidative dimerization reaction, where two ICG molecules link to form a non-fluorescent product.[1][6] This pathway is particularly relevant for concentrated aqueous stock solutions.

-

Thermal Degradation: While less rapid than photodegradation under typical laboratory conditions, thermal energy can also induce the breakdown of ICG.[4][5] Measurable thermal degradation in aqueous solutions occurs over a period of hours at 100°C and over approximately 10 days at room temperature in the dark.[3][5] At very high temperatures (above 180°C), ICG will decompose into several products.[4]

The following diagram illustrates the interplay of these primary degradation pathways.

Identified Degradation Byproducts

The degradation of this compound is a complex process that can yield numerous byproducts.[3] The identification and characterization of these products are critical for understanding reaction mechanisms and for analytical applications where these species could interfere. Mass spectrometry is the primary tool for identifying these compounds.

| Identified Byproduct/Class | m/z (Daltons) | Probable Pathway of Origin | Analytical Method | Reference |

| Carbonyl Compounds | Varies | Photodegradation (Photo-oxidation) | Mass Spectrometry | [2] |

| Degradation Compound 1 | 785.32 | Not Specified | Mass Spectrometry | [7][8] |

| Degradation Compound 2 | 1501.57 | Oxidative Dimerization (presumed) | Mass Spectrometry | [7][8] |

| Non-fluorescent Dimer | - | Oxidative Dimerization | Chromatography | [1][6] |

| Pentamethine Homologue | - | Truncation (Photodegradation) | Not Specified | [1] |

| Leucoform of ICG | - | Photodegradation | Spectroscopy | [5] |

Quantitative Analysis of ICG Degradation

The rate of ICG degradation is highly dependent on the solvent, temperature, and exposure to light. The following tables summarize quantitative data from stability studies.

Table 1: Stability of ICG in Different Media and Conditions

| Medium | Temperature | Light Condition | Stability Metric | Reference |

| Water | 4°C | Dark | Stable for 3 days (20% fluorescence loss) | [7][8] |

| Water | Not Specified | Not Specified | 80% degraded after 24 hours | [6] |

| Whole Blood | 37°C | Light Exposure | Stable for 5 hours | [7][8] |

Table 2: Effect of Incubation Temperature on ICG Monomer Degradation

| Incubation Temperature | Percentage Degraded | Reference |

| 3°C | 13% | [9] |

| 22°C | 25% | [9] |

| 40°C | 42% | [9] |

Table 3: Initial Photodegradation Quantum Yield (φD,0) in Various Solvents

| Solvent | Quantum Yield (φD,0) | Relative Stability | Reference |

| Water (monomeric) | ~ 1 x 10⁻³ | Low | [5] |

| Methanol / DMSO | ~ 1 x 10⁻⁵ | High | [5] |

| Human Plasma | ~ 2 x 10⁻⁶ | Very High | [5] |

Experimental Protocol: Analysis of this compound Photodegradation

This section details a generalized protocol for inducing and analyzing the photodegradation of this compound, based on methodologies reported in the literature.[2][4][7][8]

A. Objective To quantify the rate of photodegradation of this compound in an aqueous solution and to identify the resulting degradation byproducts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

B. Materials

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium azide (NaN₃, singlet oxygen quencher)

-

HPLC-grade water and acetonitrile

-

Formic acid (for mobile phase)

-

Light source: Diode laser (e.g., 810 nm) or a filtered broadband lamp[4]

-

HPLC system with a C18 column and UV-Vis or fluorescence detector

-

Mass spectrometer (e.g., ESI-TOF or Q-TOF) coupled to the HPLC system

C. Procedure

-

Sample Preparation:

-

Prepare a stock solution of this compound in a minimal amount of DMSO, then dilute to the final working concentration (e.g., 10 µg/mL) in PBS.

-

Divide the solution into three sets:

-

Experimental Group: To be exposed to light.

-

Control Group: To be wrapped in aluminum foil and kept in the dark at the same temperature.

-

Quencher Group: Add sodium azide to a final concentration of 50 mM to the this compound solution before light exposure.[4]

-

-

-

Induction of Photodegradation:

-

Place the experimental and quencher group samples under the selected light source.

-

If using a laser, deliver a defined total energy (e.g., 50 J) in pulses.[4]

-

At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), draw an aliquot from each sample set and immediately store it in the dark at 4°C to halt further degradation before analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high concentration of A, and run a linear gradient to increase the concentration of B over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at ~780 nm.

-

Inject equal volumes of each aliquot. The peak corresponding to intact this compound will decrease over time in the experimental sample, while new peaks corresponding to degradation byproducts may appear.

-

-

Mass Spectrometry Analysis:

-

Divert the eluent from the HPLC column into the mass spectrometer.

-

Operate the MS in positive ion mode to detect the protonated molecular ions [M+H]⁺ of this compound and its byproducts.

-

Acquire mass spectra across a relevant range (e.g., m/z 200-2000).

-

Correlate the retention times of new peaks from the HPLC chromatogram with their corresponding mass spectra to identify the molecular weights of the degradation products.

-

D. Data Analysis

-

Calculate the percentage of remaining this compound at each time point by comparing its peak area to the t=0 sample.

-

Compare the degradation rate of the experimental group with the control (thermal degradation) and quencher groups (to confirm the role of singlet oxygen).[2]

-

Analyze the mass spectra of the byproduct peaks to propose molecular formulas and potential structures.

Conclusion and Implications

The degradation of this compound is a multifaceted process heavily influenced by environmental factors, particularly light. The primary pathways involve photo-oxidation and oxidative dimerization, leading to a complex mixture of byproducts and a loss of the molecule's essential fluorescent properties. For professionals in research and drug development, a thorough understanding of these degradation patterns is crucial. It informs protocols for the preparation and storage of this compound conjugates, the design of experiments to minimize artifactual data, and the interpretation of in vivo imaging results where the local environment can influence stability. By employing rigorous analytical techniques such as HPLC and MS, researchers can control for degradation and ensure the reliable performance of this powerful NIR probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Light-induced decomposition of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggregation and degradation of indocyanine green | Semantic Scholar [semanticscholar.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to the Mechanism of ICG-Amine Conjugation to Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical methodologies underlying the conjugation of Indocyanine Green (ICG)-amine to molecules bearing carboxyl groups. This bioconjugation technique is pivotal for the development of targeted near-infrared (NIR) fluorescent probes for a wide range of applications in research, diagnostics, and therapeutics.

Introduction to ICG-Amine and Carboxyl Group Conjugation

Indocyanine green (ICG) is a cyanine dye with strong absorbance and fluorescence in the near-infrared (NIR) spectrum (approximately 700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging.[1] The amine-functionalized derivative, this compound, provides a reactive handle for covalent attachment to various biomolecules.

The conjugation of this compound to carboxyl groups (-COOH) is a widely employed strategy to label proteins, antibodies, polymers, and nanoparticles. This process typically involves the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on the target molecule. The most common and efficient method to achieve this is through carbodiimide chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The Core Mechanism: EDC/NHS-Mediated Amide Bond Formation

The conjugation of this compound to a carboxyl group is not a direct reaction but a two-step process facilitated by activating agents. EDC is a zero-length crosslinker, meaning no part of it remains in the final conjugate, making it ideal for bioconjugation.[2]

Step 1: Activation of the Carboxyl Group

The reaction is initiated by the activation of the carboxyl group on the target molecule by EDC. This reaction is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0, using a non-amine and non-carboxylate buffer such as 2-(N-morpholino)ethanesulfonic acid (MES).[3] EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][3]

Step 2: Nucleophilic Attack by this compound

The O-acylisourea intermediate can directly react with the primary amine of this compound. However, this intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxyl group and release an inactive urea byproduct.[2][3]

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or sulfo-NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate and can be purified and stored for later use, though its stability is also pH-dependent.[4]

The final step is the nucleophilic attack of the primary amine of this compound on the NHS ester. This reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.[1][5] At this pH, the primary amine is deprotonated and thus more nucleophilic. This reaction results in the formation of a stable amide bond, covalently linking the ICG molecule to the target, and the release of NHS.

Quantitative Data on Reaction Parameters

The efficiency of the this compound conjugation is influenced by several key parameters. The following tables summarize the impact of these parameters based on available data for EDC/NHS chemistry.

Table 1: Effect of pH on Reaction Steps and Intermediate Stability

| Parameter | Optimal pH Range | Rationale |

| Carboxyl Activation (EDC) | 4.5 - 6.0 | Promotes the formation of the O-acylisourea intermediate while minimizing EDC hydrolysis.[3][6] |

| Amine Coupling (to NHS-ester) | 7.2 - 8.5 | Facilitates deprotonation of the primary amine, increasing its nucleophilicity for efficient reaction with the NHS ester.[1][5] |

| NHS-Ester Half-life | ||

| pH 7.0 | 4 - 5 hours | Relatively stable, allowing for a reasonable reaction window.[4][7] |

| pH 8.0 | 1 hour | Increased rate of hydrolysis.[4] |

| pH 8.6 | 10 minutes | Rapid hydrolysis, requiring prompt reaction with the amine.[4][7] |

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

| Reactant | Recommended Molar Excess (relative to Carboxyl Groups) | Notes |

| EDC | 1.5x - 10x | A higher excess may be necessary for dilute solutions, but too much can lead to side products.[8] |

| NHS/sulfo-NHS | 1.5x - 5x | An excess of NHS can improve reaction speed and yield.[8] |

| This compound | 1.2x - 20x | The optimal ratio depends on the specific reactants and desired degree of labeling and should be determined empirically. |

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a carboxyl-containing molecule, such as a protein. These protocols should be optimized for specific applications.

Materials and Reagents

-

This compound

-

Carboxyl-containing molecule (e.g., protein, polymer)

-

EDC hydrochloride

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound

-

Desalting columns or dialysis equipment for purification

Two-Step Conjugation Protocol

-

Preparation of Reactants:

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

-

Prepare a fresh stock solution of EDC and NHS/sulfo-NHS in anhydrous DMSO or water immediately before use. EDC solutions are unstable and should be used promptly.

-

Dissolve the carboxyl-containing molecule in the Activation Buffer to the desired concentration.

-

Dissolve this compound in a minimal amount of anhydrous DMSO and then dilute with Coupling Buffer.

-

-

Activation of Carboxyl Groups:

-

To the solution of the carboxyl-containing molecule in Activation Buffer, add the EDC and NHS/sulfo-NHS stock solutions.

-

A typical starting molar ratio is a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over the carboxyl groups.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to this compound:

-

Immediately add the this compound solution to the activated carboxyl-containing molecule solution.

-

The pH of the reaction mixture can be adjusted to 7.2-7.4 if necessary, using a non-amine-containing base.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reactants and byproducts by size exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization of the ICG Conjugate

-

Spectroscopic Analysis: The success of the conjugation can be confirmed by UV-Vis spectroscopy. The conjugate will exhibit the characteristic absorbance peaks of both the ICG molecule (around 780 nm) and the target molecule (e.g., protein at 280 nm).[1]

-

Degree of Substitution (DOS): The number of ICG molecules conjugated per target molecule can be calculated using the Beer-Lambert law by measuring the absorbance at the respective maxima.[1][9]

-

Mass Spectrometry: For smaller molecules, mass spectrometry can be used to confirm the covalent attachment of this compound.[10][11]

-

HPLC: High-performance liquid chromatography can be used for purification and to assess the purity of the final conjugate.[9][12]

Mandatory Visualizations

Reaction Mechanism

Caption: EDC/NHS-mediated conjugation of this compound to a carboxyl group.

Experimental Workflow

Caption: A typical experimental workflow for this compound conjugation.

Potential Side Reactions and Troubleshooting

The primary side reactions in EDC/NHS chemistry are the hydrolysis of the O-acylisourea and NHS-ester intermediates, which revert the activated carboxyl group back to its original state, and the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea.[13] The formation of N-acylurea is an irreversible side reaction that inactivates the activated carboxylic acid.[14] Lowering the reaction temperature and pH can help to suppress the formation of N-acylurea.[15][16]

Troubleshooting Common Issues:

-

Low Conjugation Efficiency:

-

Verify the activity of EDC, as it is moisture-sensitive. Use fresh or properly stored EDC.

-

Optimize the pH for both activation and coupling steps.

-

Increase the molar excess of EDC, NHS, or this compound.

-

Ensure the absence of amine- and carboxyl-containing buffers in the respective reaction steps.

-

-

Precipitation of Conjugate:

-

This may occur with hydrophobic molecules. Adjust buffer composition or add organic co-solvents if compatible with the target molecule.

-

-

High Background Signal:

-

Ensure thorough purification to remove all unconjugated this compound.

-

By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully conjugate this compound to a wide array of molecules, paving the way for advanced applications in biomedical imaging and targeted therapies.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. nanocomposix.com [nanocomposix.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. electrochemsci.org [electrochemsci.org]

- 14. benchchem.com [benchchem.com]

- 15. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Biocompatibility and In Vitro Cytotoxicity of ICG-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals